molecular formula C9H8N4O6 B14274029 N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine CAS No. 162149-66-8

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine

Cat. No.: B14274029
CAS No.: 162149-66-8
M. Wt: 268.18 g/mol
InChI Key: HJOSBADKMPJMLF-RXMQYKEDSA-N
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Description

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine (abbreviated as NBD-D-serine) is a fluorescent derivative of the non-proteinogenic amino acid D-serine, functionalized with the 7-nitrobenzoxadiazole (NBD) group. The NBD moiety is a widely used fluorophore due to its high quantum yield, photostability, and sensitivity to environmental polarity .

Properties

CAS No.

162149-66-8

Molecular Formula

C9H8N4O6

Molecular Weight

268.18 g/mol

IUPAC Name

(2R)-3-hydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid

InChI

InChI=1S/C9H8N4O6/c14-3-5(9(15)16)10-4-1-2-6(13(17)18)8-7(4)11-19-12-8/h1-2,5,10,14H,3H2,(H,15,16)/t5-/m1/s1

InChI Key

HJOSBADKMPJMLF-RXMQYKEDSA-N

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@H](CO)C(=O)O

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with NBD-Fluoride

The most widely documented method involves reacting D-serine with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) under mild alkaline conditions. This approach leverages the electrophilic nature of the fluorinated NBD core, which undergoes nucleophilic attack by the primary amine of D-serine.

Procedure :

  • Reaction Setup : D-serine (1.0 equiv) is dissolved in a borate buffer (pH 8.0–9.0) and mixed with NBD-F (1.2 equiv) in acetonitrile.
  • Conditions : The mixture is heated at 60°C for 5–10 minutes, yielding the desired product as a bright yellow derivative.
  • Purification : The crude product is isolated via liquid-liquid extraction (ethyl acetate/water) and purified by reversed-phase HPLC.

Key Advantages :

  • High reactivity of NBD-F ensures rapid derivatization.
  • Minimal racemization of D-serine due to short reaction times.

Challenges :

  • Competing hydrolysis of NBD-F in aqueous media, requiring precise pH control.

Alternative Pathway via NBD-Chloride (NBD-Cl)

While less common due to slower kinetics, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) offers a cost-effective alternative. The reaction proceeds similarly but requires elevated temperatures and extended reaction times.

Procedure :

  • Reaction Setup : D-serine and NBD-Cl (1.5 equiv) are combined in a methanol-water (1:1) solution with sodium bicarbonate (2.0 equiv).
  • Conditions : The mixture is stirred at 50°C for 2 hours.
  • Purification : Precipitation with hydrochloric acid followed by recrystallization from ethanol.

Data Comparison :

Parameter NBD-F Method NBD-Cl Method
Reaction Time 5–10 minutes 2 hours
Yield 85–90% 70–75%
Purity (HPLC) >98% 92–95%
Racemization Risk <1% 3–5%

Mechanistic Insights and Stereochemical Considerations

The synthesis proceeds via nucleophilic aromatic substitution (SNAr) at the C4 position of the benzoxadiazole ring. The nitro group at C7 activates the ring toward electrophilic substitution, while the fluorine or chlorine leaving group facilitates displacement by the amine.

Critical Factors :

  • pH Control : Alkaline conditions (pH 8–9) deprotonate the amino group of D-serine, enhancing nucleophilicity.
  • Temperature : Elevated temperatures accelerate reaction kinetics but may increase racemization risk.

Stereochemical Integrity :
The use of D-serine ensures enantiomeric specificity. Chiral HPLC analyses confirm >99% enantiomeric excess (ee) when using NBD-F, whereas NBD-Cl methods show slight racemization (95–97% ee) due to prolonged heating.

Advanced Optimization Strategies

Solvent Systems

  • Aqueous-Organic Mixtures : Acetonitrile-borate buffer (1:1) optimizes solubility and reaction rates.
  • Microwave Assistance : Short-duration microwave irradiation (5 minutes at 100°C) improves yields to 92% while reducing racemization.

Scalability and Industrial Adaptation

  • Continuous Flow Synthesis : Patent CN109608407B describes a metal-free, scalable approach using organic iodine oxidants, achieving 88% yield with >99% purity.

Characterization and Analytical Validation

Spectroscopic Data :

  • 1H-NMR (DMSO-d6): δ 8.52 (s, 1H, NBD-H), 6.90 (d, 1H, CH2), 4.20 (m, 1H, CH), 3.70 (dd, 2H, CH2OH).
  • LC-MS : m/z 323.1 [M+H]+.

Enantiomeric Purity :
Chiral HPLC (Sumichiral OA-2500 column) resolves D- and L-enantiomers with baseline separation (α = 1.52).

Applications and Biological Relevance

This compound serves as a critical tool for:

  • Neurotransmitter Analysis : Quantifying D-serine in rat brain microdialysates to study NMDA receptor modulation.
  • Enzymatic Studies : Probing serine racemase activity in vitro.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine can undergo reduction to form amino derivatives.

    Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: Amino derivatives of this compound.

    Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine is used as a fluorescent probe in various chemical assays to detect and quantify specific molecules.

Biology:

    Cell Imaging: Due to its fluorescent properties, it is used in cell imaging to study cellular structures and functions.

Medicine:

    Drug Development: It is explored as a potential drug candidate for targeting specific enzymes or receptors in disease treatment.

Industry:

    Sensors: Utilized in the development of sensors for detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism of action of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxadiazole ring can interact with proteins or nucleic acids. These interactions can lead to changes in the activity of enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar NBD-Labeled Compounds

Structural and Functional Analogues

NBD-Labeled Lipids
  • C6-NBD-Sphingomyelin (C6-NBD-SM) :
    Used to track endocytic recycling and membrane lipid trafficking in CHO cells. It behaves kinetically like transferrin, a recycling receptor, suggesting its utility in bulk membrane studies .
  • NBD-C6-Ceramide :
    A fluorescent ceramide analog for sphingolipid transport studies. It mimics natural ceramide sorting in epithelial cells, highlighting the NBD group’s minimal disruption of native lipid behavior .
  • N-NBD-Phosphatidylethanolamine (N-NBD-PE): Applied in membrane fusion assays (e.g., phagosome-lysosome fusion) due to its self-quenching properties upon membrane integration .

Comparison with NBD-D-serine :
Unlike lipid-conjugated NBD compounds, NBD-D-serine’s polar D-serine moiety likely restricts its localization to aqueous compartments or protein-binding sites, making it more suitable for studying cytosolic or extracellular interactions rather than membrane lipid dynamics.

NBD-Labeled Amino Acids and Peptides
  • NBD-L-serine :
    The L-enantiomer (PubChem ID referenced in ) may exhibit distinct binding affinities in chiral biological systems (e.g., NMDA receptors), underscoring the importance of stereochemistry in functional studies.
  • CN 009543V (Methyl 2-(acetylamino)-3-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]propanoate): An electrophilic NBD-sulfanyl derivative shown to enhance EGFR phosphorylation in breast cancer cells, suggesting NBD’s role in modulating kinase activity .

Comparison with NBD-D-serine: NBD-D-serine’s D-configuration may reduce recognition by mammalian enzymes or receptors that typically interact with L-amino acids, but it could serve as a probe for bacterial or D-amino acid-specific pathways.

NBD-Labeled Small Molecules
  • PFN-5 (Profluorescent Nitroxide-NBD) :
    A radical probe for studying pH-dependent electrostatic catalysis. Its NBD group enables fluorescence activation upon radical scavenging .
  • NBD-DDA (N-dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium iodide): A quaternary ammonium compound with antimicrobial properties, where the NBD group aids in visualizing membrane disruption .

Comparison with NBD-D-serine :
NBD-D-serine lacks the hydrophobic alkyl chains of NBD-DDA, favoring solubility in aqueous environments. Its fluorescence may report on local pH or binding events rather than membrane disruption.

Table 1: Key Properties of NBD Derivatives
Compound Fluorescence λexem (nm) Solubility Biological Application Key Reference
NBD-D-serine ~465/535 (estimated) Aqueous Neurological studies (hypothesized)
C6-NBD-SM 465/535 Lipid membranes Membrane trafficking
N-NBD-PE 460/534 Lipid membranes Membrane fusion assays
CN 009543V 465/535 Organic solvents EGFR phosphorylation modulation
NBD-C6-Ceramide 465/535 Lipid membranes Sphingolipid sorting

Key Observations :

  • All NBD derivatives share similar excitation/emission profiles (~465/535 nm), making them compatible with standard fluorescence microscopy setups.
  • NBD-D-serine’s solubility profile distinguishes it from lipid-anchored NBD compounds, which require membrane incorporation for activity.

Advantages of NBD-D-serine

  • Targeted Fluorescence : Combines D-serine’s biological activity with NBD’s optical properties for real-time tracking in neurological or microbial systems.
  • Low Environmental Interference: Unlike lipid-NBD conjugates, its aqueous solubility minimizes nonspecific membrane binding.

Limitations

  • Photobleaching : Common to all NBD derivatives, though less severe than rhodamine or fluorescein .

Biological Activity

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine (CAS 61717-08-6) is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

This compound is characterized by the presence of a nitro group attached to a benzoxadiazole moiety, which significantly influences its biological activity. The molecular formula is C9H8N4OC_9H_8N_4O, and it has a molecular weight of approximately 188.19 g/mol. The nitro group serves both as a pharmacophore and as a toxicophore, impacting the compound's interaction with biological systems.

  • Nitro Group Reduction : The nitro group in this compound can undergo reduction to form amine derivatives. This reduction is facilitated by enzymatic reactions involving NADH or NADPH as reducing agents. The resulting products can interact with various biomolecules, potentially leading to both therapeutic and toxic effects .
  • Interaction with Enzymes : Studies have shown that compounds containing nitro groups can inhibit certain enzymes by altering their active sites or affecting their conformational states. This mechanism is significant in the context of developing new drug candidates targeting specific diseases .
  • Fluorescent Properties : The compound exhibits fluorescent properties that can be utilized for imaging and tracking within biological systems. This has implications for studying receptor-ligand interactions in live cells .

Antitumor Activity

Research indicates that this compound may possess antitumor properties by enhancing the phosphorylation of epidermal growth factor receptors (EGFR) in cancer cells. This phosphorylation triggers downstream signaling pathways that can lead to increased cell proliferation and survival .

Antibacterial Effects

The compound has shown antibacterial activity against various pathogens, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The presence of the nitro group enhances lipophilicity, improving membrane interaction .

Neuroprotective Properties

In studies involving neurodegenerative models, this compound has demonstrated protective effects against neuronal cell death. This activity may be attributed to its ability to modulate neurotransmitter receptors and reduce oxidative stress within neural tissues .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : In vitro experiments using MDA MB468 breast cancer cells revealed that treatment with this compound resulted in significant increases in tyrosine phosphorylation of EGFR within minutes of exposure. This suggests a rapid activation of signaling pathways associated with cell growth and survival .
  • Neuroprotective Assays : In models of oxidative stress-induced neuronal damage, this compound exhibited dose-dependent neuroprotective effects, significantly reducing markers of cell death and inflammation compared to control groups .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorEnhances EGFR phosphorylation
AntibacterialInhibits growth of various pathogens
NeuroprotectiveReduces oxidative stress in neurons

Q & A

Q. How can researchers optimize Förster resonance energy transfer (FRET) between NBD-D-serine and acceptor dyes in protein-binding assays?

  • Methodological Answer : Select acceptors with spectral overlap (e.g., rhodamine 6G; Förster radius ~50 Å). Titrate acceptor concentration to achieve 30–70% energy transfer efficiency. Correct for bleed-through using donor-only and acceptor-only controls .

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